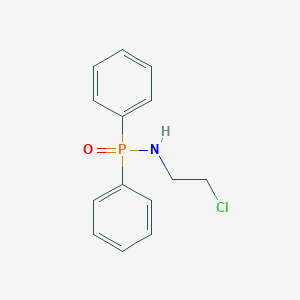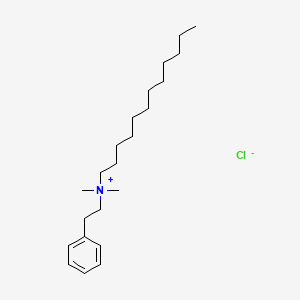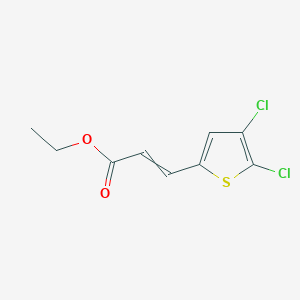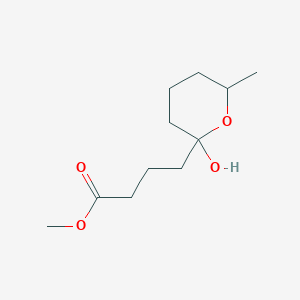
N-(2-Chloroethyl)-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-P,P-diphenylphosphinic amide is an organic compound that features a phosphinic amide group bonded to a 2-chloroethyl chain and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-P,P-diphenylphosphinic amide typically involves the reaction of 2-chloroethylamine hydrochloride with diphenylphosphinic chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-P,P-diphenylphosphinic amide involves its interaction with molecular targets through nucleophilic substitution reactions. The 2-chloroethyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential biological effects . The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-Chloroethyl)-P,P-diphenylphosphinic amide include:
N-(2-Chloroethyl)-N-nitrosoureas: Known for their use in cancer treatment.
N-(2-Chloroethyl)acetamide: Another compound with a 2-chloroethyl group.
Uniqueness
This compound is unique due to its specific combination of a phosphinic amide group with a 2-chloroethyl chain and two phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90691-32-0 |
|---|---|
Molekularformel |
C14H15ClNOP |
Molekulargewicht |
279.70 g/mol |
IUPAC-Name |
2-chloro-N-diphenylphosphorylethanamine |
InChI |
InChI=1S/C14H15ClNOP/c15-11-12-16-18(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI-Schlüssel |
WMMDFPXZULRYPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)

![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)


![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)

![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
